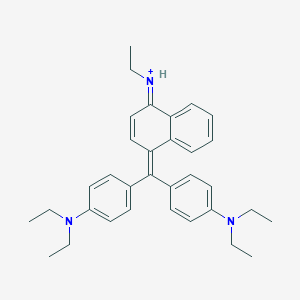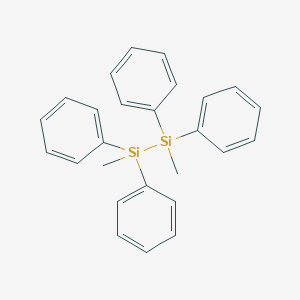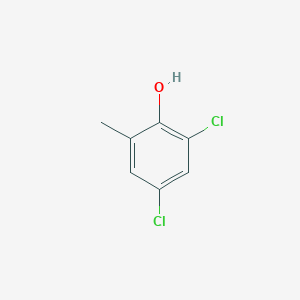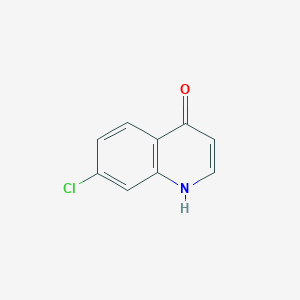![molecular formula C14H9NO2 B074054 5H-Dibenzo[b,e]azepina-6,11-diona CAS No. 1143-50-6](/img/structure/B74054.png)
5H-Dibenzo[b,e]azepina-6,11-diona
Descripción general
Descripción
5H-Dibenzo[b,e]azepine-6,11-dione, also known as 5H-Dibenzo[b,e]azepine-6,11-dione, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5H-Dibenzo[b,e]azepine-6,11-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144965. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5H-Dibenzo[b,e]azepine-6,11-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Dibenzo[b,e]azepine-6,11-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
5H-Dibenzo[b,e]azepina-6,11-diona: es un compuesto de interés en la investigación farmacéutica debido a su similitud estructural con varios compuestos heterocíclicos biológicamente activos. Sus posibles aplicaciones en el desarrollo de fármacos son significativas, particularmente en la síntesis de nuevos agentes terapéuticos . La capacidad del compuesto para interactuar con los receptores biológicos se puede aprovechar para diseñar fármacos con efectos farmacológicos específicos.
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Su estructura molecular rígida podría contribuir a la creación de polímeros con mayor durabilidad y estabilidad . La investigación en esta área podría conducir a avances en la producción de materiales de alto rendimiento para diversas aplicaciones industriales.
Síntesis Orgánica
Este compuesto sirve como un intermediario clave en la síntesis orgánica. Se puede utilizar para construir arquitecturas moleculares complejas, que son esenciales en la síntesis de productos naturales y otros compuestos orgánicos . Su versatilidad en reacciones químicas lo convierte en un valioso bloque de construcción en la química sintética.
Química Analítica
En química analítica, This compound se puede emplear como un estándar o compuesto de referencia en el análisis cromatográfico . Sus distintas propiedades químicas permiten su uso en la calibración de instrumentos analíticos y la cuantificación de compuestos similares en diversas muestras.
Educación Química
Debido a sus interesantes propiedades químicas y aplicaciones, This compound se puede utilizar como una herramienta de enseñanza en la educación química. Proporciona un ejemplo práctico para que los estudiantes aprendan sobre la química heterocíclica y la importancia de estos compuestos en la investigación y la industria .
Ciencia Ambiental
La investigación sobre el impacto ambiental de los compuestos heterocíclicos incluye This compound. Su comportamiento en los sistemas ambientales, como sus productos de degradación y la interacción con otras sustancias químicas, es un área de estudio que puede brindar información sobre el control de la contaminación y la seguridad ecológica .
Química Computacional
En química computacional, This compound se puede utilizar para modelar el comportamiento de compuestos similares. Las simulaciones y los estudios computacionales que involucran este compuesto pueden ayudar a predecir su reactividad y estabilidad, lo cual es crucial para diseñar nuevas moléculas con las propiedades deseadas .
Nanotecnología
Por último, This compound podría encontrar aplicaciones en la nanotecnología. Su estructura molecular se podría utilizar en el diseño de dispositivos a nanoescala o como un componente en la electrónica molecular . La investigación en este campo podría conducir a avances en el desarrollo de nanomateriales y nanodispositivos.
Mecanismo De Acción
Target of Action
It’s worth noting that the compound has been used in the design of novel derivatives containing 1,3,4-oxadiazole units, which were screened for their anti-proliferative effects against the ovcar-3 cell line . This suggests potential targets could be related to cell proliferation pathways in cancer cells.
Mode of Action
A theoretical study of a similar dibenzo[b,e]azepine-6,11-dione skeleton revealed a marked effect of ch/π interactions on enantioselection . This suggests that 5H-Dibenzo[b,e]azepine-6,11-dione might interact with its targets through similar nonclassical CH/O interactions.
Result of Action
The compound’s derivatives have shown anti-proliferative effects against the ovcar-3 cell line , suggesting that it may have a role in inhibiting cell proliferation.
Action Environment
It’s worth noting that the compound has been synthesized in a water-ethanol solution at 75 °c , indicating that its synthesis is influenced by specific environmental conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . It also acts as an organic electrophile in the P4S10/acyloin reaction .
Molecular Mechanism
It is known to interact with biomolecules and may have potential inhibitory or activating effects on enzymes
Propiedades
IUPAC Name |
5H-benzo[c][1]benzazepine-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJALFVAJSYMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150693 | |
| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143-50-6 | |
| Record name | 5H-Dibenz[b,e]azepine-6,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1143-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-dibenz[b,e]azepine-6,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-DIBENZ(B,E)AZEPINE-6,11-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WI39HQ1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and crystallographic data for 5H-Dibenzo[b,e]azepine-6,11-dione?
A1: 5H-Dibenzo[b,e]azepine-6,11-dione is characterized by the following:
- Molecular Formula: C14H9NO2 []
- Crystal System: Orthorhombic []
- Space Group: Pca21 (no. 29) []
- Lattice Parameters: a = 27.190(4) Å, b = 4.3317(6) Å, c = 17.297(2) Å []
- Unit Cell Volume: V = 2037.2(5) Å3 []
- Number of Molecules per Unit Cell: Z = 8 []
Q2: What are the potential applications of 5H-Dibenzo[b,e]azepine-6,11-dione derivatives in medicinal chemistry?
A: Research indicates that novel 5H-Dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been designed and synthesized. [] These derivatives showed promising anticancer activities in preliminary studies. [] Further research is needed to explore their mechanisms of action, efficacy, and safety profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)











